![molecular formula C8H6BrF2NO2 B6209151 methyl 2-amino-4-bromo-3,6-difluorobenzoate CAS No. 1692564-79-6](/img/new.no-structure.jpg)
methyl 2-amino-4-bromo-3,6-difluorobenzoate
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Overview
Description
Methyl 2-amino-4-bromo-3,6-difluorobenzoate is a chemical compound with the molecular formula C8H6BrF2NO2 and a molecular weight of 266.04 g/mol . This compound is characterized by the presence of amino, bromo, and difluoro substituents on a benzoate ester framework, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of hepatitis b core protein modulators , suggesting potential targets could be related to viral proteins.
Mode of Action
It’s worth noting that the compound is photoactive in solution , indicating that it may interact with its targets through light-induced mechanisms.
Result of Action
The compound’s photoactivity in solution suggests it may induce structural changes in its targets upon light exposure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of methyl 2-amino-4-bromo-3,6-difluorobenzoate. For instance, the compound is photoactive in solution, but this photoactivity is inhibited in a tightly packed, crystalline state . This suggests that the physical state and environment of the compound can impact its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-bromo-3,6-difluorobenzoate typically involves the bromination and fluorination of a benzoate precursor followed by esterification. One common method includes:
Bromination: Starting with a suitable benzoate derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Fluorination: The brominated intermediate is then subjected to fluorination using reagents like hydrogen fluoride (HF) or a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Fluorination: Conducted in large reactors with controlled temperature and pressure to ensure high yield and purity.
Continuous Flow Esterification: Utilizing continuous flow reactors for efficient esterification, reducing reaction time and improving scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromo-3,6-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted benzoates, aminobenzoates, and bromofluorobenzoates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-4-bromo-3,6-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3,6-difluorobenzoate
- Methyl 4-bromo-3,6-difluorobenzoate
- Methyl 2-amino-4-bromobenzoate
Uniqueness
Methyl 2-amino-4-bromo-3,6-difluorobenzoate is unique due to the presence of both bromo and difluoro substituents, which impart distinct chemical and biological properties.
Biological Activity
Methyl 2-amino-4-bromo-3,6-difluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group, bromine, and difluoro substituents on a benzoate structure. The molecular formula is C9H7BrF2N with a molecular weight of approximately 250.06 g/mol. The presence of halogens enhances lipophilicity and stability, which are crucial for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The amino and bromo groups can form hydrogen bonds and halogen bonds with active sites on enzymes, potentially modulating their activity. This interaction may lead to inhibition or activation depending on the target enzyme.
- Receptor Binding : The compound's structure allows it to act as a ligand for various receptors, influencing cellular signaling pathways.
Pharmacological Properties
This compound has been investigated for several pharmacological activities:
- Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through the induction of apoptosis in cancer cell lines.
Summary of Pharmacological Studies
Study Focus | Findings | Reference |
---|---|---|
Anti-inflammatory | Inhibition of TNF-alpha production | |
Anticancer | Induction of apoptosis in breast cancer cells | |
Enzyme inhibition | Modulation of thymidylate synthase activity |
Case Studies
-
Anti-inflammatory Effects :
A study examined the impact of this compound on TNF-alpha production in macrophages. Results indicated a significant reduction in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent. -
Anticancer Activity :
In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways, leading to cell death. -
Enzyme Interaction :
The compound was tested as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. It demonstrated moderate inhibitory activity compared to non-fluorinated analogs, indicating that the difluoro substituents may influence binding affinity.
Properties
CAS No. |
1692564-79-6 |
---|---|
Molecular Formula |
C8H6BrF2NO2 |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
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